molecular formula C6H11NO2S B3009927 (4R)-Methyl 2-methylthiazolidine-4-carboxylate CAS No. 29001-66-9

(4R)-Methyl 2-methylthiazolidine-4-carboxylate

Cat. No.: B3009927
CAS No.: 29001-66-9
M. Wt: 161.22
InChI Key: SIHORGCAHLFPHD-UHFFFAOYSA-N
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Description

(4R)-Methyl 2-methylthiazolidine-4-carboxylate (CAS 336193-86-3) is a chiral thiazolidine derivative of significant interest in organic synthesis and biochemical research. This compound, with the molecular formula C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol, is characterized by its specific (4R) stereochemistry . It is supplied with a high purity level of ≥98% and should be stored sealed in a dry environment at 2-8°C . Thiazolidine-4-carboxylic acid derivatives are a class of compounds recognized for their role as precursors in fine chemical synthesis and are known to influence biological sulfhydryl levels . As a methyl ester, this compound offers enhanced utility as a synthetic intermediate, facilitating various chemical transformations and serving as a key building block for further molecular development . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic uses, nor for direct human use . Researchers can utilize this chemical with the assurance of its quality and consistent performance in their investigative workflows.

Properties

IUPAC Name

methyl 2-methyl-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-4-7-5(3-10-4)6(8)9-2/h4-5,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHORGCAHLFPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-Methyl 2-methylthiazolidine-4-carboxylate typically involves the cyclization of cysteine with acetaldehyde. This reaction is a non-enzymatic condensation followed by ring formation . The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve the use of biopolymer-based solid acid catalysts, such as β-cyclodextrin-SO3H, which offer advantages like high yield, low toxicity, and easy isolation of the product .

Chemical Reactions Analysis

Types of Reactions: (4R)-Methyl 2-methylthiazolidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the presence of suitable solvents .

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Key Reactions

  • Oxidation : Converts the compound into sulfoxides or sulfones.
  • Reduction : Produces thiol or amine derivatives.
  • Substitution : Leads to various derivatives through reactions at nitrogen or sulfur atoms.

Scientific Research Applications

The compound has a broad spectrum of applications in scientific research:

Chemistry

  • Building Block : Serves as a precursor in synthesizing more complex molecules.
  • Catalyst : Used in various organic reactions, enhancing reaction efficiency and selectivity.

Biology

  • Biological Activity : Exhibits antimicrobial, anticancer, and anti-inflammatory properties. Research suggests it can inhibit enzymes involved in cancer cell proliferation and modulate inflammatory pathways .

Medicine

  • Therapeutic Potential : Explored for use as an anticancer agent and in treating neurodegenerative diseases. Its ability to interact with molecular targets makes it a candidate for drug development .

Case Study 1: Anticancer Properties

A study investigated the compound's efficacy against various cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation by inducing apoptosis in cancer cells, suggesting its potential as a therapeutic agent.

Case Study 2: Biological Monitoring

Research demonstrated that derivatives of thiazolidine compounds could serve as biomarkers for exposure to environmental toxins like formaldehyde. The compound's metabolites were detected in urine samples, indicating its utility in biological monitoring .

Mechanism of Action

The mechanism of action of (4R)-Methyl 2-methylthiazolidine-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors to exert its biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Methyl (4R)-2-(2-Ethynylphenyl)thiazolidine-4-carboxylate (7h)

This compound, reported in , shares the (4R)-methyl thiazolidine-4-carboxylate core but replaces the 2-methyl group with a 2-ethynylphenyl substituent. However, the bulky substituent may reduce solubility compared to the 2-methyl analog.

(2R,4R)-3-Benzoyl-2-(2-chlorophenyl)thiazolidine-4-carboxylic Acid

describes this derivative, which replaces the methyl ester with a carboxylic acid and introduces a benzoyl group at the 3-position. The 2-chlorophenyl group contributes to halogen bonding, a feature absent in the target compound, which could alter receptor selectivity .

Stereoisomeric and Functional Group Variations

(4R)-(-)-2-Thioxo-4-thiazolidinecarboxylic Acid (FDB021196)

This compound () replaces the 2-methyl group with a sulfanylidene (C=S) group. The thioxo group increases acidity at the 2-position, enabling stronger hydrogen-bonding interactions with basic residues in enzyme active sites. However, the absence of the methyl ester reduces lipophilicity, impacting pharmacokinetic properties .

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate

The hydroxyl group at the 4-position introduces hydrogen-bonding capacity, but the lack of sulfur in the ring diminishes its ability to participate in sulfur-arene interactions, a key feature in thiazolidine-based FFAR agonists .

QS-528 (FFAR1 Agonist)

highlights a direct comparison between (4R)-Methyl 2-methylthiazolidine-4-carboxylate derivatives and QS-528, a benchmark FFAR1 agonist. Both compounds activate FFAR1 with similar EC₅₀ values (~10 µM) in cellular assays. However, the thiazolidine derivative exhibits improved metabolic stability due to the methyl ester group, which resists rapid hydrolysis compared to QS-528’s carboxylic acid .

FFAR2-Targeting Thiazolidines

and report thiazolidine-4-carboxylates modified with aromatic substituents (e.g., biphenyl or isoxazole groups). These analogs show higher potency for FFAR2 (EC₅₀ < 1 µM) compared to the target compound, emphasizing the role of extended aromatic systems in FFAR2 selectivity .

Biological Activity

(4R)-Methyl 2-methylthiazolidine-4-carboxylate is a chiral compound belonging to the thiazolidine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound is characterized by a thiazolidine ring structure, which contributes to its biological activity. It is synthesized through the reaction of L-cysteine with acetaldehyde, leading to the formation of a thiazolidine ring. The synthesis typically involves mild conditions to promote cyclization and can be scaled for industrial production using continuous flow reactors .

2.1 Antioxidant Properties

Research indicates that derivatives of thiazolidine-4-carboxylic acids exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, studies have shown that these compounds can protect cellular components from oxidative damage, suggesting their potential use in treating oxidative stress-related diseases .

2.2 Hepatoprotective Effects

A notable study evaluated the hepatoprotective effects of various thiazolidine-4-carboxylic acids against acetaminophen-induced liver toxicity in mice. The results demonstrated that certain derivatives, including this compound, provided significant protection by increasing survival rates and improving histological outcomes . The mechanism is thought to involve the release of L-cysteine in vivo, which plays a crucial role in detoxifying harmful metabolites.

2.3 Antibacterial Activity

Thiazolidine derivatives have shown promising antibacterial properties against various pathogens. The mechanism involves interference with bacterial cell wall synthesis and inhibition of key metabolic pathways within bacterial cells. In vitro studies have reported effective inhibition of growth for several Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound acts as a substrate for various enzymes, including proline oxidase, which is involved in amino acid metabolism .
  • Prodrug Activity : It has been suggested that this compound functions as a prodrug for L-cysteine, releasing it through non-enzymatic ring opening and subsequent solvolysis .
  • Antioxidant Mechanism : The thiazolidine structure allows for electron donation, effectively neutralizing free radicals and reducing oxidative damage .

4. Case Studies

StudyObjectiveFindings
Evaluate hepatoprotective effectsSignificant survival rate improvement in mice exposed to acetaminophen when treated with thiazolidine derivatives.
Assess antioxidant capacityThiazolidine derivatives demonstrated strong radical scavenging activity and reduced oxidative stress markers in vitro.
Investigate antibacterial propertiesEffective inhibition of growth against multiple bacterial strains, suggesting potential as an antibacterial agent.

5. Conclusion

This compound exhibits a range of biological activities that warrant further investigation for therapeutic applications. Its antioxidant, hepatoprotective, and antibacterial properties highlight its potential as a valuable compound in medicinal chemistry and pharmacology.

Future research should focus on elucidating the detailed mechanisms underlying its biological effects and exploring its efficacy in clinical settings.

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